molecular formula C25H25Cl2N3O4 B13989354 Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI) CAS No. 17683-83-9

Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI)

Cat. No.: B13989354
CAS No.: 17683-83-9
M. Wt: 502.4 g/mol
InChI Key: GYNNUQUGGVRBHZ-UHFFFAOYSA-N
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Description

Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a carbanilic acid moiety, a p-chloro substituent, and a (m-tolylimino)diethylene ester group

Preparation Methods

The synthesis of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves several steps:

    Starting Materials: The synthesis begins with the preparation of carbanilic acid and p-chloroaniline.

    Reaction Conditions: The carbanilic acid is reacted with p-chloroaniline under controlled conditions to form the intermediate product.

    Formation of Ester: The intermediate is then reacted with (m-tolylimino)diethylene glycol under esterification conditions to form the final product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The p-chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) can be compared with other similar compounds:

    Carbanilic Acid Derivatives: Compounds such as carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) and its analogs have similar structures but differ in their substituents and functional groups.

    Ester Compounds: Other ester compounds with different esterifying groups can be compared in terms of their reactivity and applications.

    Chloro Substituted Compounds: Compounds with different chloro substituents can be compared to understand the effect of the substituent on the compound’s properties.

The uniqueness of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

17683-83-9

Molecular Formula

C25H25Cl2N3O4

Molecular Weight

502.4 g/mol

IUPAC Name

2-[N-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C25H25Cl2N3O4/c1-18-3-2-4-23(17-18)30(13-15-33-24(31)28-21-9-5-19(26)6-10-21)14-16-34-25(32)29-22-11-7-20(27)8-12-22/h2-12,17H,13-16H2,1H3,(H,28,31)(H,29,32)

InChI Key

GYNNUQUGGVRBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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